Cas no 7500-42-7 (2-hydroxy-2,6,6-trimethylcyclohexanone)

2-hydroxy-2,6,6-trimethylcyclohexanone structure
7500-42-7 structure
Product Name:2-hydroxy-2,6,6-trimethylcyclohexanone
Numero CAS:7500-42-7
MF:C9H16O2
MW:156.222143173218
CID:980942
PubChem ID:101115
Update Time:2025-04-19

2-hydroxy-2,6,6-trimethylcyclohexanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxy-2,6,6-trimethylcyclohexanone
    • 2-hydroxy-2,6,6-trimethylcyclohexan-1-one
    • (+-)-2-Hydroxy-2,6,6-trimethyl-cyclohexan
    • (+-)-2-hydroxy-2,6,6-trimethyl-cyclohexanone
    • 2,6,6-Trimethyl-2-hydroxy-cyclohexanon
    • 2,6,6-trimethyl-2-hydroxycyclohexanone
    • 2-hydroxy-2,2,6-trimethylcyclohexanone
    • 2-Hydroxy-2,6,6-trimethyl-cyclohexanon
    • 6-Hydyroxy-2,2,6-trimethyl-cyclohexanon
    • AC1Q6DHK
    • AG-G-98755
    • CTK2I0014
    • Cyclohexanone, 2-hydroxy-2,6,6-trimethyl-
    • NSC401666
    • SureCN1244972
    • CHEBI:171777
    • SCHEMBL1244972
    • Q27284023
    • 6-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE
    • UNII-MH0UUM21K0
    • (+/-)-2,6,6-TRIMETHYL-2-HYDROXYCYCLOHEXANONE
    • FWCGLHYHGUHPRY-UHFFFAOYSA-N
    • NSC 401666
    • AKOS015907431
    • NS00121469
    • 2,6,6-TRIMETHYL-6-HYDROXYCYCLOHEXANONE
    • MH0UUM21K0
    • FEMA NO. 4531
    • 2-hydroxy-2,6,6-trimethyl-cyclohexanone
    • NSC-401666
    • 7500-42-7
    • DTXSID60864084
    • Inchi: 1S/C9H16O2/c1-8(2)5-4-6-9(3,11)7(8)10/h11H,4-6H2,1-3H3
    • Chiave InChI: FWCGLHYHGUHPRY-UHFFFAOYSA-N
    • Sorrisi: OC1(C)C(C(C)(C)CCC1)=O

Proprietà calcolate

  • Massa esatta: 156.11508
  • Massa monoisotopica: 156.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
  • LogP: 1.51660
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.